Molecular Weight and Lipophilicity Differentiate Cycloocta[c]pyridazine from Cyclopenta and Cyclohepta Analogs
Cycloocta[c]pyridazine possesses a computed molecular weight of 156.18 g/mol and an XLogP3-AA of 1.5. In contrast, 8H-cyclohepta[c]pyridazine has a molecular weight of 144.17 g/mol, and a 3-chloro-cyclopenta[c]pyridazine derivative has a molecular weight of 154.60 g/mol. These differences in ring size directly impact lipophilicity and membrane permeability, with the octa-analog exhibiting a distinct balance between hydrophobic and polar characteristics. The XLogP3-AA of 1.5 for cycloocta[c]pyridazine is a key differentiator, placing it in an optimal range for oral bioavailability and blood-brain barrier penetration relative to its smaller ring counterparts. [1] [2] [3]
| Evidence Dimension | Physicochemical Properties (Molecular Weight, Lipophilicity) |
|---|---|
| Target Compound Data | MW: 156.18 g/mol; XLogP3-AA: 1.5 |
| Comparator Or Baseline | 8H-cyclohepta[c]pyridazine (MW: 144.17 g/mol); 3-Chloro-5H,6H,7H-cyclopenta[c]pyridazine (MW: 154.60 g/mol) |
| Quantified Difference | ΔMW: +12.01 g/mol vs. cyclohepta; +1.58 g/mol vs. cyclopenta derivative |
| Conditions | Computed properties from PubChem and Chemsrc databases. |
Why This Matters
Molecular weight and lipophilicity are primary determinants of a compound's ADME profile; selecting cycloocta[c]pyridazine over smaller ring analogs may enhance cellular uptake or alter tissue distribution based on the specific therapeutic target.
- [1] PubChem. (2025). (4aZ,10E)-cycloocta[c]pyridazine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/173092425 View Source
- [2] PubChem. (2019). 8H-cyclohepta[c]pyridazine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/8H-cyclohepta_c_pyridazine View Source
- [3] Chemsrc. (2017). 3-Chloro-5H,6H,7H-cyclopenta[c]pyridazine. Retrieved from https://m.chemsrc.com/en/cas/872292-64-3_1190574.html View Source
